molecular formula C9H10BNO3 B15332621 (1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid

Cat. No.: B15332621
M. Wt: 190.99 g/mol
InChI Key: LEBPKWPDFZUDAV-UHFFFAOYSA-N
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Description

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid is a boronic acid derivative of the tetrahydroisoquinoline class. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: (1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts specific reactivity and allows for versatile functionalization through cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents .

Properties

Molecular Formula

C9H10BNO3

Molecular Weight

190.99 g/mol

IUPAC Name

(1-oxo-3,4-dihydro-2H-isoquinolin-8-yl)boronic acid

InChI

InChI=1S/C9H10BNO3/c12-9-8-6(4-5-11-9)2-1-3-7(8)10(13)14/h1-3,13-14H,4-5H2,(H,11,12)

InChI Key

LEBPKWPDFZUDAV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)CCNC2=O)(O)O

Origin of Product

United States

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